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molecular formula C8H5ClF2O B045447 2'-Chloro-4',5'-difluoroacetophenone CAS No. 121872-94-4

2'-Chloro-4',5'-difluoroacetophenone

Cat. No. B045447
M. Wt: 190.57 g/mol
InChI Key: BNODNMUCMFITCS-UHFFFAOYSA-N
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Patent
US05068449

Procedure details

23.6 g (0.3 mol) of acetyl chloride was added to a mixture comprising 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of aluminum chloride at a temperature of from 20° to 40° C. Then, the mixture was stirred at 120° C. for two hours. While still being hot, the mixture was poured on 250 g of ice, and the separated oil was extracted with ethylene chloride. The extract was neutralized and washed with water, and the solvent was distilled off under reduced pressure to obtain 31.2 g (yield: 82%) of 2-chloro-4,5-difluoroacetophenone. This compound was analyzed, and the analytical values were as follows.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([F:13])[CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:2][C:1]([C:11]1[C:6]([Cl:5])=[CH:7][C:8]([F:13])=[C:9]([F:12])[CH:10]=1)=[O:3] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
29.7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)F)F
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice
Quantity
250 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at 120° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the separated oil was extracted with ethylene chloride
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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